Iodanylbenzene dichloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

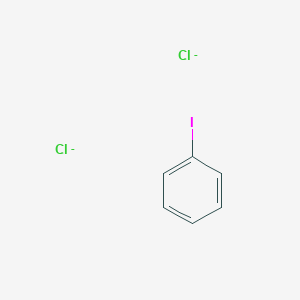

Iodanylbenzene dichloride (CAS No. 2401-21-0), also known as iodobenzene dichloride, is a hypervalent iodine(III) compound characterized by the formula C₆H₅ICl₂. It belongs to the class of λ³-iodanes, where iodine adopts a trigonal bipyramidal geometry with two chlorine atoms and one phenyl group as ligands . This compound is synthesized via the direct chlorination of iodobenzene, as described in early literature .

This compound is primarily employed as an oxidizing agent in organic synthesis due to its ability to transfer chlorine or oxygen atoms. Its reactivity is attributed to the hypervalent iodine center, which facilitates electron-deficient interactions with substrates . However, its stability is context-dependent: while crystalline forms are generally stable, solutions tend to decompose slowly, regenerating iodobenzene .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for iodanylbenzene dichloride, and how can reaction conditions be standardized for reproducibility?

- Methodological Answer : Synthetic routes should be evaluated using controlled chlorination of iodobenzene derivatives under varying solvents (e.g., dichloromethane vs. carbon tetrachloride), catalysts (e.g., Lewis acids like FeCl₃), and temperatures. Reproducibility requires detailed documentation of stoichiometry, reaction time, and purification steps (e.g., recrystallization or column chromatography). Standardization should follow protocols emphasizing purity validation via melting point analysis and spectroscopic consistency, as outlined in experimental reproducibility guidelines .

Q. How can researchers characterize this compound using spectroscopic techniques, and what benchmarks ensure data accuracy?

- Methodological Answer : Use a combination of 1H/13C NMR to confirm aromatic proton environments and chlorine/iodine substitution patterns. IR spectroscopy can validate C-I and C-Cl bond stretches, while mass spectrometry (EI-MS) confirms molecular ion peaks. Calibrate instruments using certified reference materials (e.g., NIST standards) and cross-validate with elemental analysis for halogen content .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Implement fume hood use for synthesis and handling due to potential halogenated volatile byproducts. Toxicity assessments should include acute exposure studies (e.g., LD₅₀ in rodent models) and environmental hazard profiling (e.g., aquatic toxicity assays). Safety data sheets (SDS) must align with regulatory frameworks for halogenated aromatics, as seen in paraquat dichloride toxicity documentation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction kinetics of this compound in cross-coupling reactions?

- Methodological Answer : Conduct comparative kinetic studies under controlled conditions (solvent polarity, temperature, catalyst loading). Use Arrhenius plots to isolate temperature-dependent variables and DFT calculations to model transition states. Address discrepancies by validating data against independent replicates and publishing raw datasets for peer scrutiny, as recommended in gap analysis frameworks .

Q. How can computational modeling predict this compound’s stability under varying conditions, and what experimental validations are required?

- Methodological Answer : Employ density functional theory (DFT) to simulate degradation pathways (e.g., hydrolysis or photolysis) and molecular dynamics (MD) to assess thermal stability. Validate predictions experimentally via accelerated aging studies (e.g., 70°C/75% RH) paired with HPLC monitoring. Correlate computational results with DSC/TGA data to confirm decomposition thresholds .

Q. What in vitro models are appropriate for assessing this compound’s cytotoxicity, and how do researchers account for metabolite interference?

- Methodological Answer : Use human hepatocyte (HepG2) or fibroblast (NIH/3T3) cell lines for LC₅₀ determination via MTT assays. Mitigate metabolite interference by incubating compounds with liver microsomes (e.g., S9 fractions) and analyzing via LC-MS/MS. Reference paraquat dichloride studies, which differentiate parent compound toxicity from reactive oxygen species (ROS) generated by metabolites .

Q. How can isotopic labeling (e.g., 125I^{125}\text{I}125I) elucidate mechanistic pathways in this compound-mediated reactions?

- Methodological Answer : Synthesize 125I-labeled analogs to track halogen transfer in catalytic cycles (e.g., Ullmann coupling). Use scintillation counting or autoradiography to quantify isotopic distribution in products and byproducts. Compare results with non-radiolabeled controls to validate mechanistic hypotheses, adhering to radiation safety protocols .

Q. Data Analysis & Reproducibility

Q. What statistical methods are recommended for analyzing conflicting data on this compound’s solubility in polar aprotic solvents?

- Methodological Answer : Apply multivariate regression to correlate solubility with solvent parameters (e.g., dielectric constant, Hansen solubility). Use Grubbs’ test to identify outliers and Bayesian meta-analysis to reconcile conflicting datasets. Publicly archive raw solubility data in repositories like Zenodo to enhance transparency .

Q. How should researchers design studies to ensure reproducibility in this compound’s catalytic applications?

- Methodological Answer : Adopt standardized reporting templates for catalyst loading, substrate ratios, and reaction atmospheres (e.g., inert vs. aerobic). Include negative controls (e.g., catalyst-free reactions) and validate results across independent labs. Follow guidelines for experimental rigor, as emphasized in clinical trial frameworks for radiopharmaceuticals like radium-223 dichloride .

Q. Ethical & Regulatory Considerations

Q. What ethical guidelines govern the use of this compound in animal studies?

- Methodological Answer :

Obtain institutional animal care committee (IACUC) approval for toxicity studies. Adhere to the 3Rs principle (Replacement, Reduction, Refinement) and report humane endpoints (e.g., weight loss >20%). Reference paraquat dichloride’s regulatory documentation for dose justification and species-specific ethical thresholds .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally or Functionally Similar Dichlorides

Hypervalent Iodine Dichlorides

p-Nitroiodobenzene Dichloride

- Formula: C₆H₄NO₂ICl₂

- Structure : Similar hypervalent iodine(III) core but with a nitro substituent on the benzene ring.

- Stability : More stable in solution than its ortho-nitro analog, making it preferable for synthetic applications .

- Use : Acts as a strong oxidant in electrophilic substitutions and cyclization reactions.

| Property | Iodanylbenzene Dichloride | p-Nitroiodobenzene Dichloride |

|---|---|---|

| Stability in Solution | Moderate (decomposes) | High |

| Oxidizing Strength | Moderate | High (enhanced by nitro group) |

| Synthetic Applications | Halogenation, oxidation | Nitration, complex oxidations |

Alkyl and Aryl Dichlorides

Ethylene Dichloride (1,2-Dichloroethane)

- Formula : C₂H₄Cl₂

- Properties : Colorless liquid, boiling point 83.5°C, high volatility .

- Use : Industrial solvent, intermediate in vinyl chloride production.

Oxalyl Dichloride (Ethanedioyl Dichloride)

- Formula : C₂O₂Cl₂

- Structure : Diacid chloride with two reactive Cl atoms bonded to a carbonyl group.

- Reactivity : Highly reactive chlorinating agent for converting carboxylic acids to acyl chlorides .

| Property | This compound | Ethylene Dichloride | Oxalyl Dichloride |

|---|---|---|---|

| Reactivity Type | Oxidative | Solvent-like | Nucleophilic chlorination |

| Primary Application | Organic oxidation | Industrial solvent | Synthesis of acyl chlorides |

| Toxicity | Moderate | High (carcinogenic) | High (corrosive) |

Transition Metal Dichlorides

Bis(cyclopentadienyl)titanium Dichloride (Titanocene Dichloride)

- Formula : (C₅H₅)₂TiCl₂

- Structure : Metallocene with Ti(IV) center.

- Properties : Red crystalline solid, air-stable .

- Use : Catalyst in polymerization and radical reactions.

Europium Dichloride

- Formula : EuCl₂

- Structure : Lanthanide dichloride.

- Use : Catalyst and dopant in luminescent materials .

| Property | This compound | Titanocene Dichloride | Europium Dichloride |

|---|---|---|---|

| Central Atom | Iodine(III) | Titanium(IV) | Europium(II) |

| Application | Oxidation | Polymerization catalysis | Luminescent materials |

Other Reactive Dichlorides

Phosgene (Carbonyl Dichloride)

- Formula : COCl₂

- Structure : Gas with a carbonyl group.

- Reactivity : Extremely toxic; used in syntheses of carbonates and isocyanates .

Benzylphosphonicdichloride

- Formula : C₇H₇Cl₂OP

- Structure: Organophosphorus dichloride.

- Use : Intermediate in phosphonate synthesis .

Key Research Findings

Stability and Substituent Effects :

- Electron-withdrawing groups (e.g., nitro) on hypervalent iodine dichlorides enhance stability and oxidizing power. For example, p-nitroiodobenzene dichloride exhibits superior solution stability compared to this compound .

- Decomposition pathways vary: o-nitrophenyliododichloride degrades into iodobenzene over time, limiting its utility .

Synthetic Utility :

- This compound facilitates regioselective chlorinations and epoxidations under mild conditions, as demonstrated in Suzuki coupling reactions (yields 50–60%) .

- Contrastingly, oxalyl dichloride achieves near-quantitative yields in acyl chloride formation but requires stringent moisture-free conditions .

Safety and Handling: this compound poses moderate toxicity, requiring standard PPE (gloves, goggles) . Ethylene dichloride and phosgene demand rigorous safety protocols due to carcinogenicity and acute toxicity, respectively .

Eigenschaften

Molekularformel |

C6H5Cl2I-2 |

|---|---|

Molekulargewicht |

274.91 g/mol |

IUPAC-Name |

iodobenzene;dichloride |

InChI |

InChI=1S/C6H5I.2ClH/c7-6-4-2-1-3-5-6;;/h1-5H;2*1H/p-2 |

InChI-Schlüssel |

UYULBUPHXKLNMO-UHFFFAOYSA-L |

Kanonische SMILES |

C1=CC=C(C=C1)I.[Cl-].[Cl-] |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.